![molecular formula C15H15NO2 B11871351 4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine CAS No. 400749-83-9](/img/structure/B11871351.png)
4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine typically involves the reaction of biphenyl-2-ylamine with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
4’-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
4’-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2-ylamine: A structurally similar compound with different functional groups.
1,3-Dioxolane: Another related compound with a similar dioxolane ring structure.
Uniqueness
4’-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine is unique due to its combination of the biphenyl and dioxolane structures, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
400749-83-9 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-[4-(1,3-dioxolan-2-yl)phenyl]aniline |
InChI |
InChI=1S/C15H15NO2/c16-14-4-2-1-3-13(14)11-5-7-12(8-6-11)15-17-9-10-18-15/h1-8,15H,9-10,16H2 |
InChI Key |
WLIAFXXOCSJKML-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




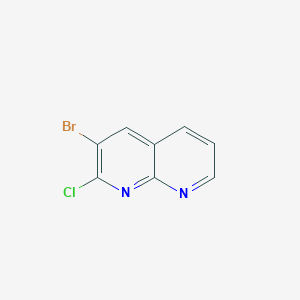

![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)
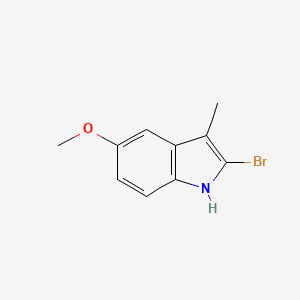

![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)
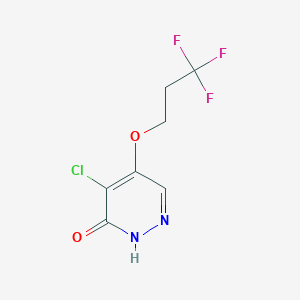
![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)
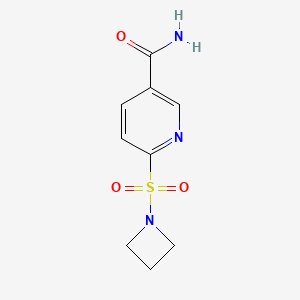
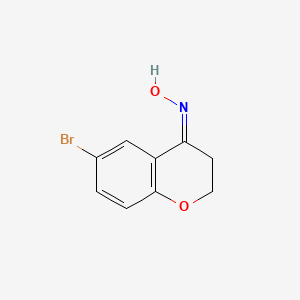
![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)

